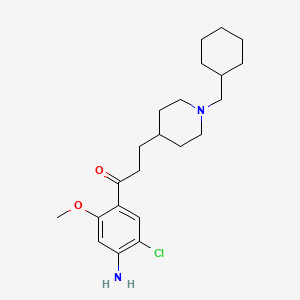
delta-2-Albomycin A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its unique chemical formula, C₃₇H₅₇FeN₁₂O₁₈S, and a molecular weight of 1045.828 g/mol . This compound is particularly interesting due to its iron-binding properties and its role in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delta-2-Albomycin A1 involves multiple steps, typically starting with the preparation of its core structure through a series of condensation and cyclization reactions. The process often requires specific reagents such as iron salts, hydroxamic acids, and various protecting groups to ensure the stability of intermediate compounds. Reaction conditions usually involve controlled temperatures and pH levels to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial fermentation processes to produce the compound in larger quantities. This method leverages genetically engineered microorganisms that can synthesize the compound efficiently, followed by purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Delta-2-Albomycin A1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often involving the iron center.
Reduction: Reduction reactions can modify the iron-binding sites, altering the compound’s properties.
Substitution: Substitution reactions can occur at the hydroxamate groups, leading to different analogs of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Scientific Research Applications
Delta-2-Albomycin A1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study iron-binding mechanisms and coordination chemistry.
Biology: Investigated for its role in microbial iron acquisition and its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating iron-related disorders and infections.
Industry: Utilized in the development of biosensors and other analytical tools due to its specific binding properties.
Mechanism of Action
The mechanism of action of Delta-2-Albomycin A1 involves its ability to bind iron ions through its hydroxamate groups. This binding is crucial for its biological activity, particularly in microbial systems where it can inhibit iron uptake by competing with natural iron chelators. The compound targets iron-binding proteins and receptors, disrupting essential iron-dependent processes in microorganisms .
Comparison with Similar Compounds
Delta-2-Albomycin A1 can be compared with other iron-binding compounds such as:
Ferrichrome: Another hydroxamate-based siderophore with similar iron-binding properties.
Desferrioxamine: A clinically used iron chelator with applications in treating iron overload conditions.
Enterobactin: A highly efficient siderophore produced by bacteria, known for its strong iron-binding affinity.
This compound is unique due to its specific structure and the presence of multiple hydroxamate groups, which confer distinct binding characteristics and biological activities .
Properties
Molecular Formula |
C37H63FeN12O18S+3 |
|---|---|
Molecular Weight |
1051.9 g/mol |
IUPAC Name |
1-[[(4R)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(1R,2R)-2-[(2R,3S,4S,5R)-5-[(4Z)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[hydroxy(1-oxoniumylideneethyl)amino]-1-oxopentan-2-yl]amino]-5-[hydroxy(1-oxoniumylideneethyl)amino]-1-oxopentan-2-yl]amino]-5-oxopentyl]-hydroxyamino]ethylideneoxidanium;iron |
InChI |
InChI=1S/C37H60N12O18S.Fe/c1-17(51)47(65)12-5-8-20(38)30(57)40-21(9-6-13-48(66)18(2)52)31(58)41-22(10-7-14-49(67)19(3)53)32(59)42-23(16-50)33(60)44-25(35(61)62)26(54)29-27(55)28(56)34(68-29)46-15-11-24(43-36(39)63)45(4)37(46)64;/h11,15,20-23,25-29,34,50,54-56,65-67H,5-10,12-14,16,38H2,1-4H3,(H2,39,63)(H,40,57)(H,41,58)(H,42,59)(H,44,60)(H,61,62);/p+3/b43-24-;/t20-,21-,22+,23+,25-,26-,27+,28+,29-,34-;/m1./s1 |
InChI Key |
XEGJEKIQLBLKHJ-OOXACHQASA-Q |
Isomeric SMILES |
CC(=[OH+])N(CCC[C@H](C(=O)N[C@H](CCCN(C(=[OH+])C)O)C(=O)N[C@@H](CCCN(C(=[OH+])C)O)C(=O)N[C@@H](CO)C(=O)N[C@H]([C@H]([C@@H]1[C@H]([C@@H]([C@@H](S1)N2C=C/C(=N/C(=O)N)/N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe] |
Canonical SMILES |
CC(=[OH+])N(CCCC(C(=O)NC(CCCN(C(=[OH+])C)O)C(=O)NC(CCCN(C(=[OH+])C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=NC(=O)N)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)
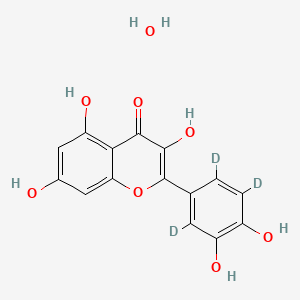

![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)
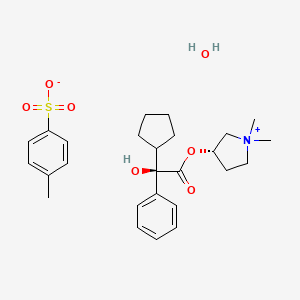
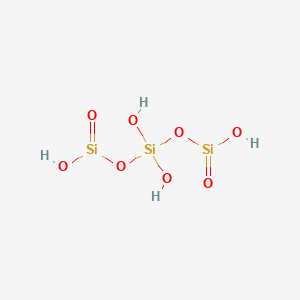


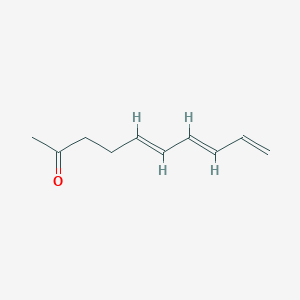
![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)

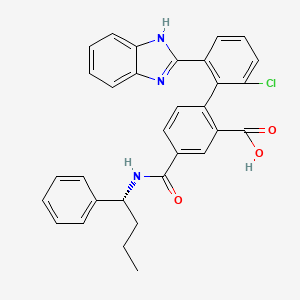
![2-[2-[(1S,2S,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carbonyl]oxyethoxy]ethyl (1S,2S,4R,7E,11S)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10819267.png)
